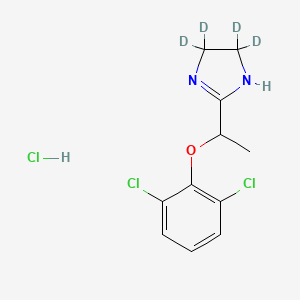

Lofexidine-d4 Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4,5,5-tetradeuterio-2-[1-(2,6-dichlorophenoxy)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWHMKBNNNZGHF-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)C(C)OC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724574 | |

| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl](4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78302-26-8 | |

| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl](4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Imperative of Deuterium in Pharmacokinetics: An In-Depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with its stable, heavier isotope, deuterium, represents one of the most subtle yet powerful strategies in modern medicinal chemistry. This seemingly minor structural modification can profoundly alter the pharmacokinetic profile of a drug, offering a sophisticated tool to overcome metabolic liabilities, enhance therapeutic efficacy, and improve safety margins. This guide provides a comprehensive technical overview of the role of deuterium labeling in pharmacokinetic studies, moving beyond theoretical principles to offer field-proven insights and actionable protocols. We will explore the causality behind the kinetic isotope effect, detail its application in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, and provide robust, self-validating experimental workflows for researchers in drug development.

The Fundamental Principle: Understanding the Deuterium Kinetic Isotope Effect (KIE)

At the heart of deuterium's utility in pharmacokinetics is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1][2] This increased bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-limiting step in a metabolic process.[3][4]

This phenomenon is particularly relevant in drug metabolism, a significant portion of which is mediated by the cytochrome P450 (CYP) family of enzymes.[2] Many CYP-mediated reactions involve the abstraction of a hydrogen atom as a critical step.[1] By strategically replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced.[3][5] This can lead to a cascade of beneficial pharmacokinetic consequences, including a longer drug half-life, increased systemic exposure, and a potential reduction in the formation of toxic or unwanted metabolites.[1][4]

It is crucial to understand that the magnitude of the KIE is not uniform and depends on the specific metabolic reaction and the position of the deuterium label.[2] A judicious selection of the deuteration site, based on a thorough understanding of the drug's metabolic pathways, is therefore paramount to a successful deuteration strategy.[3][6]

Strategic Applications of Deuterium Labeling in ADME Studies

Deuterium labeling is a versatile tool that can be applied across the spectrum of ADME studies to optimize drug candidates.

Metabolism: The Primary Arena for Deuteration

The most common application of deuterium labeling is to attenuate drug metabolism. By identifying the primary sites of metabolic attack on a molecule, researchers can selectively introduce deuterium to fortify these positions against enzymatic degradation.[3][5] This can lead to:

-

Increased Half-Life (t½) and Exposure (AUC): By slowing the rate of metabolic clearance, deuteration can prolong the presence of the active drug in the body, potentially allowing for less frequent dosing and improved patient compliance.[1][4]

-

Reduced Formation of Toxic or Reactive Metabolites: In some cases, drug toxicity is not caused by the parent compound but by its metabolites. Deuteration can "shunt" metabolism away from pathways that produce harmful byproducts, thereby improving the drug's safety profile.[1]

-

Enhanced Bioavailability: For orally administered drugs that undergo extensive first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation.[7]

Absorption, Distribution, and Excretion

While the primary impact of deuteration is on metabolism, it can also have secondary effects on other pharmacokinetic processes. For instance, by altering the metabolic profile, the distribution and excretion pathways of a drug and its metabolites may be indirectly influenced. However, it is important to note that deuteration does not typically alter the fundamental physicochemical properties of a drug in a way that would directly and significantly impact its absorption or distribution.[1]

Case Studies: Deuteration in Action

The successful application of deuterium labeling is best illustrated through real-world examples of approved drugs.

Deutetrabenazine: A Paradigm of the "Deuterium Switch"

Deutetrabenazine is a deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease.[1] Tetrabenazine is rapidly and extensively metabolized, leading to high peak plasma concentrations and a short half-life, necessitating frequent dosing and contributing to adverse effects.[8] By replacing the six hydrogen atoms on the two methoxy groups of tetrabenazine with deuterium, the metabolic stability of the active metabolites is significantly increased.[8][9]

| Pharmacokinetic Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |

| Half-life (Active Metabolites) | Shorter | Longer (~9-10 hours)[4] | ~3-4 fold increase[8] |

| Dosing Frequency | Typically 3 times daily[4] | 2 times daily[4] | Reduced |

| Peak-to-Trough Fluctuations | High | Lower[8] | ~11-fold reduction[8] |

This improved pharmacokinetic profile allows for a lower and less frequent dosing regimen with deutetrabenazine, leading to improved tolerability and patient outcomes.[10]

Deucravacitinib: A De Novo Deuterated Drug

Deucravacitinib is a novel, selective inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of psoriasis.[11] In this case, deuterium was incorporated during the initial drug design process to block a specific metabolic pathway that would have led to the formation of a less selective metabolite.[5] This strategic use of deuterium ensured that the drug maintained its high selectivity for TYK2, a key factor in its favorable safety profile.[5]

Experimental Workflows: A Practical Guide

The successful implementation of a deuterium labeling strategy relies on robust and well-validated experimental protocols.

Assessing Metabolic Stability: An In Vitro Approach

A crucial first step is to evaluate the metabolic stability of a deuterated compound compared to its non-deuterated counterpart using in vitro systems, such as liver microsomes.[12][13][14][15][16]

-

Preparation of Reagents:

-

Prepare stock solutions of the test compounds (deuterated and non-deuterated) and positive controls (e.g., a compound with known metabolic instability) in an appropriate solvent (e.g., DMSO).

-

Thaw liver microsomes (from human or other relevant species) on ice.

-

Prepare a solution of the cofactor NADPH in buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes to a pre-warmed incubation buffer.

-

Add the test compounds to initiate the reaction.

-

Initiate the metabolic reaction by adding the NADPH solution. For control wells without metabolism, add buffer instead of NADPH.

-

Incubate the plate at 37°C with shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., cold acetonitrile) containing a deuterated internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the percentage of the parent compound remaining versus time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds.

-

Caption: Workflow for In Vitro Metabolic Stability Assessment.

Comparative In Vivo Pharmacokinetic Study

Following promising in vitro data, a comparative in vivo pharmacokinetic study is essential to understand how deuteration affects the drug's behavior in a whole organism.[17][18][19][20][21]

-

Animal Acclimation and Grouping:

-

Acclimate male Sprague-Dawley rats for at least one week.

-

Divide the animals into two groups: one to receive the non-deuterated compound and the other to receive the deuterated compound.

-

-

Dosing:

-

Administer the compounds to the respective groups at a predetermined dose via the intended clinical route (e.g., oral gavage or intravenous injection).

-

-

Blood Sampling:

-

Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalytical Method Validation:

-

Sample Analysis:

-

Process the plasma samples (e.g., protein precipitation or liquid-liquid extraction) and analyze them using the validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine key pharmacokinetic parameters for both compounds, including Cmax, Tmax, AUC, t½, and clearance.

-

Caption: Workflow for a Comparative In Vivo Pharmacokinetic Study.

The Role of Deuterated Internal Standards in Bioanalysis

Beyond modifying the pharmacokinetic properties of a drug, deuterium labeling is indispensable for the accurate quantification of drugs and their metabolites in biological matrices.[7] Deuterated analogs of the analyte are considered the "gold standard" for internal standards in LC-MS/MS-based bioanalysis.[27][28]

Because a deuterated internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects and ionization suppression.[27] This allows for highly accurate and precise correction for variations in sample preparation and instrument response, ensuring the integrity and reliability of the pharmacokinetic data.[28]

Protocol: Synthesis of a Deuterated Internal Standard (Conceptual)

The synthesis of a deuterated internal standard requires careful planning and execution to ensure high isotopic purity and chemical stability.[27][29][30][31]

-

Strategic Site Selection:

-

Choose a position for deuterium labeling that is not metabolically active to prevent in vivo exchange of deuterium for hydrogen.

-

Ensure the labeled position is chemically stable and will not undergo exchange during sample preparation or storage.

-

-

Synthetic Route:

-

Purification:

-

Purify the deuterated compound using standard chromatographic techniques to achieve high chemical purity.

-

-

Characterization and Validation:

-

Confirm the structure and determine the isotopic purity of the deuterated internal standard using techniques such as NMR and high-resolution mass spectrometry.

-

The isotopic purity should ideally be >98%.[27]

-

Regulatory Considerations

The regulatory landscape for deuterated drugs is well-established. The U.S. Food and Drug Administration (FDA) considers a deuterated version of an existing drug to be a new chemical entity (NCE), which can provide a period of market exclusivity.[24] The bioanalytical methods used to generate pharmacokinetic data for regulatory submissions must be rigorously validated according to guidelines issued by regulatory bodies such as the FDA and the European Medicines Agency (EMA).[22][23][24][25][26]

Conclusion

Deuterium labeling has evolved from a niche academic tool to a mainstream strategy in drug discovery and development. Its ability to fine-tune the pharmacokinetic properties of a molecule offers a rational and often predictable means of creating safer and more effective medicines. By understanding the fundamental principles of the kinetic isotope effect and employing robust experimental and bioanalytical methodologies, researchers can harness the power of this "heavy" hydrogen to navigate the complexities of drug metabolism and advance promising therapeutic candidates. The continued success of deuterated drugs in the clinic underscores the significant and lasting impact of this elegant chemical modification on modern pharmacology.

References

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link]

-

Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. [Link]

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595-3611. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Stamler, D., Gupta, S., Ellenbogen, A., & Mehanna, A. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Clinical Pharmacology in Drug Development, 9(7), 894-903. [Link]

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

-

Stamler, D., et al. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Clinical Pharmacology in Drug Development. [Link]

-

Sun, H., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(16), e1213. [Link]

-

Kaur, M., & Singh, M. (2017). Dutetrabenazine in the treatment of chorea associated with Huntington's disease. Drugs of Today, 53(9), 485-492. [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). The role of deuterium in drug discovery and development. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 73(2), 63-86. [Link]

-

Upreti, V. V., & Eddington, N. D. (2010). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Current Protocols in Pharmacology, 50(1), 7-8. [Link]

-

Stamler, D., et al. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Clinical Pharmacology in Drug Development. [Link]

-

Gleason, P. M., & Hamper, B. C. (2016). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. Undergraduate Research Symposium. [Link]

-

Al-Salama, Z. T. (2022). Deucravacitinib: First Approval. Drugs, 82(17), 1673-1679. [Link]

-

U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

-

Harbeson, S. L., & Tung, R. D. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]

-

Bioscientia. (n.d.). Deuterated Drugs. [Link]

-

Scott, D. O., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS ONE, 13(11), e0206941. [Link]

-

Rodrigues, F. B., et al. (2017). Tetrabenazine Versus Deutetrabenazine for Huntington's Disease: Twins or Distant Cousins?. Movement Disorders Clinical Practice, 4(5), 775-779. [Link]

-

MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

-

Kim, T. H., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 13(9), 1369. [Link]

-

Al-Azzam, O., et al. (2021). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. European Journal of Pharmaceutical Sciences, 166, 105958. [Link]

-

Abe, M., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2411. [Link]

-

Norinder, U., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Chemical Information and Modeling, 62(9), 2235-2244. [Link]

-

Fisher, J. W., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]

-

FDA News & Events. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

-

Treitler, D. S., et al. (2022). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development, 26(3), 636-649. [Link]

-

Miners, J. O., & Rowland, A. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7-8. [Link]

-

U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

-

Stamler, D., et al. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Clinical Pharmacology in Drug Development, 9(7), 894-903. [Link]

-

U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

Admescope. (n.d.). Services for in vitro Metabolism research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 3. tandfonline.com [tandfonline.com]

- 4. bioscientia.de [bioscientia.de]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetrabenazine Versus Deutetrabenazine for Huntington's Disease: Twins or Distant Cousins? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mttlab.eu [mttlab.eu]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 16. admescope.com [admescope.com]

- 17. dctd.cancer.gov [dctd.cancer.gov]

- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

- 20. mdpi.com [mdpi.com]

- 21. optibrium.com [optibrium.com]

- 22. fda.gov [fda.gov]

- 23. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 24. bioanalysis-zone.com [bioanalysis-zone.com]

- 25. m.youtube.com [m.youtube.com]

- 26. hhs.gov [hhs.gov]

- 27. resolvemass.ca [resolvemass.ca]

- 28. resolvemass.ca [resolvemass.ca]

- 29. youtube.com [youtube.com]

- 30. irl.umsl.edu [irl.umsl.edu]

- 31. mdpi.com [mdpi.com]

The Definitive Guide to Isotope Dilution Mass Spectrometry: Principles and Practices for High-Precision Quantification

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of Isotope Dilution Mass Spectrometry (IDMS). Moving beyond a simple recitation of protocols, this document delves into the fundamental causality behind experimental choices, ensuring a robust and defensible analytical strategy. As a primary ratio method of measurement, IDMS stands as a pillar of modern analytical chemistry, offering unparalleled accuracy and precision in quantification.[1][2]

The Foundational Principle: A Paradigm of Inherent Self-Correction

Isotope Dilution Mass Spectrometry is a powerful analytical technique used for the precise quantification of elements and chemical substances in a variety of samples.[3] At its core, IDMS is an internal standard-based method where a known amount of an isotopically enriched form of the analyte, often called a "spike" or "tracer," is added to the sample.[3][4] This deliberate alteration of the natural isotopic composition of the analyte is the cornerstone of the technique.[5]

The fundamental premise of IDMS is elegantly simple: the isotopically labeled standard is chemically identical to the analyte of interest.[3] Consequently, from the moment of its addition and throughout the entire analytical workflow—including extraction, purification, and derivatization—any loss of the analyte will be accompanied by a proportional loss of the isotopic standard.[6] This co-processing ensures that the ratio of the native analyte to the isotopic standard remains constant, irrespective of sample losses.[6] This inherent self-correction for procedural inefficiencies and matrix effects is what elevates IDMS to a definitive method in analytical chemistry, capable of producing highly accurate and reliable results.[3][6]

Unlike conventional analytical methods that depend on the absolute signal intensity of the analyte, IDMS relies on the measurement of isotope ratios.[3][5] This reliance on ratios, which can be measured with very high precision by a mass spectrometer, significantly mitigates errors arising from sample loss, matrix suppression in the ion source, and instrument variability.[5][7]

Caption: The core principle of Isotope Dilution Mass Spectrometry.

The Experimental Workflow: A Step-by-Step Guide to Achieving Metrological Excellence

The successful implementation of an IDMS experiment hinges on a series of meticulously executed steps, each with its own set of critical considerations. The highest level of quality is typically achieved when a weighed aliquot of the sample is mixed with a weighed aliquot of the spike, as volumetric mixing can introduce a lower level of uncertainty.[1]

Analyte and Spike Selection

The selection of an appropriate isotopic spike is paramount. Ideally, the spike should be an isotopically enriched version of the analyte that is not naturally abundant in the sample. While it is optimal to use a spike with an isotopic purity greater than 99%, in practice, many are less pure.[4] For elements with multiple stable isotopes, a stable isotope-labeled spike is preferred.[3] In cases where an element has only one stable isotope, a radioactive isotopic spike may be employed.[3]

Sample and Spike Preparation

Accurate weighing of both the sample and the spike is a critical first step. For optimal precision, a significant quantity of the sample (e.g., >250 mg) may be required for the initial dissolution to minimize weighing uncertainties.[4] The spike is typically a certified reference material with a known concentration and isotopic composition.[1]

The Critical Equilibration Step

Following the addition of the spike to the sample, achieving complete isotopic equilibration is non-negotiable.[1][4] This means that the spike and the native analyte must be thoroughly mixed and in the same chemical form.[1] This is most effectively achieved in a solution phase.[1] Any loss of analyte or spike before complete equilibration will introduce a significant source of error.[1]

Sample Purification and Preparation for Mass Spectrometry

For most applications, the analyte of interest must be chemically purified from the bulk sample matrix to minimize isobaric interferences during mass spectrometric analysis.[1][4] A key advantage of IDMS is that quantitative recovery of the analyte is not necessary after equilibration has been achieved.[4] Any losses during the purification process will affect the analyte and the spike equally, thus preserving their ratio.[1][4]

Caption: A generalized experimental workflow for IDMS.

The Mathematics of Quantification: From Isotope Ratios to Concentration

The calculation of the analyte concentration in the original sample is derived from the measured isotope ratio of the final mixture. The general form of the isotope dilution equation is as follows:[1]

RMix = (nA_Sample + nA_Spike) / (nB_Sample + nB_Spike)

Where:

-

RMix is the measured isotope ratio of isotope A to isotope B in the mixture.

-

nA_Sample and nB_Sample are the number of atoms of isotopes A and B in the sample, respectively.

-

nA_Spike and nB_Spike are the number of atoms of isotopes A and B in the spike, respectively.

By rearranging this equation and incorporating the known masses and isotopic abundances of the sample and spike, the unknown concentration of the analyte in the sample can be determined.[1][4]

| Parameter | Description | Source of Value |

| msample | Mass of the sample taken for analysis. | Direct measurement (weighing). |

| mspike | Mass of the spike solution added to the sample. | Direct measurement (weighing). |

| Cspike | Concentration of the analyte in the spike solution. | Certified value from the supplier. |

| Asample | Isotopic abundance of the reference isotope in the sample. | Measured separately or known natural abundance. |

| Aspike | Isotopic abundance of the enriched isotope in the spike. | Certified value from the supplier. |

| Rmix | Measured isotope ratio in the sample-spike mixture. | Mass spectrometer measurement. |

| Msample | Molar mass of the analyte in the sample. | Known from the chemical formula. |

| Mspike | Molar mass of the analyte in the spike. | Known from the chemical formula. |

Table 1: Key parameters for IDMS calculations.

Applications in Drug Development and Beyond

The high accuracy and precision of IDMS make it an indispensable tool in numerous scientific disciplines, including drug development, clinical chemistry, environmental analysis, and geochemistry.[3]

Reference Method for Clinical Chemistry

IDMS is considered the "gold standard" or definitive method for the determination of many clinically important analytes in human serum, such as cholesterol, glucose, and creatinine.[8] Its ability to overcome sample recovery issues and provide high-precision results is crucial for the standardization of clinical laboratory methods.[8]

Characterization of Certified Reference Materials

National Metrology Institutes heavily rely on IDMS for the production of certified reference materials (CRMs).[5][9] These CRMs are essential for ensuring the accuracy and traceability of chemical measurements across various industries.

Drug Metabolism and Pharmacokinetic Studies

In drug development, IDMS is used for the quantitative analysis of drug metabolites in biological matrices.[10] High-resolution IDMS can be a powerful tool for evaluating drug metabolites in safety testing.[10]

Environmental Monitoring

IDMS is employed for the trace analysis of pharmaceuticals and other contaminants in water and soil samples.[3][7] The use of isotope dilution for each compound corrects for matrix suppression, solid-phase extraction losses, and instrument variability, leading to robust and reliable data.[7]

Method Validation and Sources of Error: Ensuring Data Integrity

While IDMS is a robust technique, it is not immune to potential sources of error. A thorough understanding of these potential pitfalls is essential for method validation and ensuring the integrity of the generated data.

Potential Sources of Error in IDMS:

-

Incomplete Isotopic Equilibration: As previously mentioned, this is a critical source of error. Any analyte or spike loss before complete mixing will lead to inaccurate results.[1]

-

Inaccurate Characterization of the Spike: The accuracy of the final result is directly dependent on the accuracy of the spike's certified concentration and isotopic composition.

-

Isobaric Interferences: The presence of other species with the same nominal mass as the analyte or spike can interfere with the isotope ratio measurement. Chemical purification is employed to mitigate this.[1]

-

Mass Spectrometer Instability: While IDMS corrects for many instrumental variations, significant drift in the mass spectrometer's performance can still impact the precision of the isotope ratio measurement.[11]

-

Poor Chromatography: In LC-MS applications, poor peak shape or co-eluting interferences can lead to inconsistent peak integration and inaccurate quantification.[12]

-

Detector Saturation: High concentrations of the analyte can saturate the detector, leading to non-linear responses and inaccurate measurements.[12]

Self-Validating Aspects of IDMS:

The inherent nature of IDMS provides a self-validating system. The consistent measurement of the isotope ratio across different sample preparations and dilutions provides confidence in the results. Furthermore, the use of a well-characterized isotopic internal standard for every sample serves as an internal quality control check.

Conclusion: The Enduring Value of IDMS

References

- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.

- Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.

- Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous.

- Isotope dilution. Wikipedia.

- What Is Isotope Dilution Mass Spectrometry?. YouTube.

- Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). University of Pretoria.

- (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification.

- Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed Central.

- Isotope Dilution Mass Spectrometry. PTB.de.

- Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry.

- Error Propagation in Isotope Dilution Analysis As Determined by Monte Carlo Simulation.

- Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. NIST.

- Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. PubMed Central.

- Examples of sources of error in quantitative measurements by MRM-MS.

- Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. PubMed Central.

- Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochr

- Summary of NIST/SIM Chemical Metrology Working Group Training Opportunity: Isotope Dilution-Mass Spectrometry Clinical Measurement Course. GovInfo.

- High-resolution isotope-dilution mass spectrometry using metabolism of isotope-labeled compounds: applic

Sources

- 1. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. youtube.com [youtube.com]

- 4. osti.gov [osti.gov]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

- 6. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High-resolution isotope-dilution mass spectrometry using metabolism of isotope-labeled compounds: application to drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Lofexidine-d4: The Quintessential Alpha-2 Adrenergic Receptor Agonist for Research and Development

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of Lofexidine-d4, a deuterated isotopologue of the selective alpha-2 adrenergic receptor agonist, lofexidine. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core mechanism of action, receptor selectivity, and the critical role of isotopic labeling in modern analytical pharmacology. We will detail the molecular pharmacology of the alpha-2 adrenergic system, present field-proven experimental protocols for receptor characterization, and demonstrate the utility of Lofexidine-d4 as an internal standard in quantitative bioanalysis. This guide serves as a comprehensive resource, blending foundational theory with practical, validated methodologies.

Introduction: The Significance of Lofexidine and its Deuterated Analog

Lofexidine is a centrally acting alpha-2 adrenergic agonist recognized primarily for its clinical efficacy in mitigating the symptoms of opioid withdrawal.[1][2][3] Structurally related to clonidine, it functions by decreasing sympathetic outflow, thereby tempering the hyperadrenergic state characteristic of opioid discontinuation.[2][4][5]

Lofexidine-d4 is the deuterium-labeled counterpart of lofexidine.[6] The incorporation of stable heavy isotopes into drug molecules is a cornerstone of modern drug development, serving two primary purposes:

-

Metabolic Profiling: Deuteration can strategically alter the metabolic fate of a molecule. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow metabolism at specific sites, a technique increasingly used in the design of novel therapeutics with improved pharmacokinetic profiles.[7]

-

Quantitative Analysis: More commonly, deuterated compounds like Lofexidine-d4 serve as ideal internal standards for quantitative analysis by mass spectrometry.[6][8] Because they are chemically identical to the parent analyte but have a distinct mass, they co-elute chromatographically and experience similar ionization and matrix effects, allowing for highly accurate and precise quantification in complex biological matrices.[9][10]

This guide focuses on Lofexidine-d4's identity as a selective alpha-2 adrenergic receptor agonist and its indispensable role as an analytical tool.

The Alpha-2 Adrenergic Receptor (α2-AR) System: The Molecular Target

The α2-ARs are a family of G protein-coupled receptors (GPCRs) that mediate the effects of endogenous catecholamines like norepinephrine and epinephrine.[11] There are three primary subtypes in humans: α2A, α2B, and α2C, each with distinct tissue distribution and physiological roles.[11]

Mechanism of Signal Transduction: As a selective agonist, Lofexidine-d4 activates these receptors, triggering a canonical intracellular signaling cascade.[12]

-

Receptor Binding: Lofexidine binds to the orthosteric site of the α2-AR.

-

G-Protein Coupling: This binding stabilizes an active receptor conformation, promoting its coupling to an inhibitory heterotrimeric G-protein (Gαi/o).[13]

-

Downstream Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

Second Messenger Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[4][14]

-

Physiological Response: The reduction in cAMP and subsequent downstream signaling events (e.g., modulation of ion channels) culminates in the hyperpolarization of the neuron, inhibiting the release of norepinephrine from presynaptic terminals.[11][14] This presynaptic autoinhibitory feedback loop is the primary mechanism behind the sympatholytic effects of α2-AR agonists.

Receptor Binding Profile and Selectivity of Lofexidine

The pharmacological profile of an agonist is defined by its binding affinity (Ki) and functional potency (EC50) at various receptors. Lofexidine exhibits high affinity for all three α2-AR subtypes. However, it is not exclusively selective and displays affinity for other receptors, which may contribute to its overall clinical effects. A study by Raffa et al. (2019) characterized the binding profile of lofexidine, providing valuable insights into its polypharmacology.[15][16]

Table 1: Receptor Binding Affinity (Ki) and Functional Activity of Lofexidine

| Receptor Target | Binding Affinity (-log Ki [M]) | Functional Activity (-log EC50 [M]) | Receptor Class |

|---|---|---|---|

| Alpha-2A Adrenergic | 8.36 | 8.60 | Primary Target (GPCR) |

| Alpha-2B Adrenergic | 7.17 | >5 | Primary Target (GPCR) |

| Alpha-2C Adrenergic | 7.16 | >5 | Primary Target (GPCR) |

| Alpha-1A Adrenergic | Not Reported | >5 | Adrenergic (GPCR) |

| 5-HT1A | 6.90 | >5 | Serotonergic (GPCR) |

| 5-HT1B | Not Reported | >5 | Serotonergic (GPCR) |

| Dopamine D2S | Not Reported | >5 | Dopaminergic (GPCR) |

(Data synthesized from DrugCentral and Raffa, R. et al., 2019. Note: -log[M] values are equivalent to pKi or pEC50. A higher value indicates greater affinity/potency.)[12][15][16]

The data clearly establishes lofexidine as a potent α2A-AR agonist.[12] Its activity at other receptors, such as serotonergic and other adrenergic subtypes, is significantly lower but may be relevant at higher clinical doses.[15][16]

Experimental Methodologies: A Practical Guide

To rigorously characterize Lofexidine-d4 and utilize it effectively, specific, validated protocols are essential. The following sections provide step-by-step methodologies for key experiments.

Protocol: Radioligand Competition Binding Assay for Affinity (Ki) Determination

This protocol determines the affinity of Lofexidine-d4 for the α2-AR by measuring its ability to compete with a known high-affinity radioligand.

Objective: To calculate the inhibitory constant (Ki) of Lofexidine-d4 at the human α2A-adrenergic receptor.

Materials:

-

Cell membranes from a stable cell line (e.g., HEK293) expressing the human α2A-AR.

-

Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine (a known α2-AR antagonist).

-

Lofexidine-d4 Hydrochloride.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates and glass fiber filter mats (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of Lofexidine-d4 in DMSO. Perform serial dilutions in the Binding Buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL Binding Buffer, 50 µL radioligand (at a final concentration near its Kd), and 50 µL of cell membrane suspension.

-

Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM phentolamine), 50 µL radioligand, and 50 µL of cell membrane suspension.

-

Competition Binding: Add 50 µL of each Lofexidine-d4 dilution, 50 µL radioligand, and 50 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of Lofexidine-d4.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: LC-MS/MS Bioanalytical Method for Pharmacokinetic Studies

This protocol outlines the use of Lofexidine-d4 as an internal standard (IS) for the accurate quantification of lofexidine in a biological matrix like human plasma.

Objective: To develop a robust, high-throughput method for quantifying lofexidine concentrations for pharmacokinetic analysis.

Materials:

-

Lofexidine (analyte standard) and Lofexidine-d4 (internal standard).

-

Human plasma (with anticoagulant, e.g., K2EDTA).

-

HPLC-grade acetonitrile, methanol, and formic acid.

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

-

A validated LC-MS/MS system (e.g., Sciex or Waters).

Methodology:

-

Standard Preparation: Prepare calibration standards by spiking known concentrations of lofexidine into blank plasma. Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

Sample Preparation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the Lofexidine-d4 internal standard working solution (e.g., at 100 ng/mL).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

(Optional, for higher cleanliness): Dilute the supernatant and perform Solid Phase Extraction (SPE) to remove phospholipids and other interferences. Elute the analyte and IS.

-

Evaporate the final extract to dryness under nitrogen and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Mass Spectrometry (MS/MS): Perform detection using an electrospray ionization (ESI) source in positive ion mode. Monitor the specific mass-to-charge (m/z) transitions (parent ion → product ion) for both lofexidine and Lofexidine-d4. This is known as Multiple Reaction Monitoring (MRM).

-

Table 2: Example MRM Transitions for Lofexidine Analysis

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Role |

|---|---|---|---|

| Lofexidine | 259.1 | 185.1 | Analyte |

| Lofexidine-d4 | 263.1 | 185.1 | Internal Standard |

(Note: Exact m/z values may vary slightly based on instrumentation and adduct formation. The +4 Da mass shift in the parent ion of Lofexidine-d4 provides clear differentiation from the analyte, while a common product ion can be monitored.)

-

Data Analysis:

-

Integrate the peak areas for both the lofexidine and Lofexidine-d4 MRM transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of lofexidine in unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve. The use of the IS corrects for any variability in sample preparation or instrument response.

-

Conclusion

Lofexidine-d4 is a multifaceted tool for scientists in pharmacology and drug development. As a selective alpha-2 adrenergic receptor agonist, it is instrumental in probing the physiological and pathological roles of the central noradrenergic system. Its true power in a research setting, however, is realized through its isotopic label. The deuterium atoms provide a stable, non-radioactive signature that makes Lofexidine-d4 the gold standard for use as an internal standard in bioanalytical methods. This ensures the generation of accurate, reproducible, and reliable pharmacokinetic and metabolic data, which is the bedrock upon which successful drug development programs are built. This guide has provided both the theoretical framework and the practical methodologies required to effectively utilize Lofexidine-d4 in a modern research environment.

References

- Raffa, R., Pergolizzi, J., Taylor, R., James, R., & Pirner, M. (2019). Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine. Pharmacology & Pharmacy, 10, 1-10.

- Gomutbutra, P., et al. (2022). A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms. Cureus.

- Talkad, V. D., & Fogle, S. (2014).

- Yu, E., et al. (2009). Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis. The American Journal of Drug and Alcohol Abuse.

- White, J. L., & Himmelsbach, T. A. (2010).

- Fishman, M., et al. (2019). Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial. Journal of Addiction Medicine.

- Rehman, S., et al. (2019).

-

Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Retrieved from [Link]

-

DrugCentral. (n.d.). Lofexidine. Retrieved from [Link]

- Raffa, R.B., et al. (2019). Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine. Scientific Research Publishing Inc.

-

Patsnap Synapse. (2024). What is the mechanism of Lofexidine Hydrochloride? Retrieved from [Link]

- Unknown Source. (n.d.).

- Google Patents. (n.d.). WO2021209617A1 - Process for the synthesis of lofexidine.

- Hieble, J. P. (2001). α-Adrenoceptor Assays. Current Protocols in Pharmacology.

-

U.S. Food and Drug Administration. (2018). 209229Orig1s000 - accessdata.fda.gov. Retrieved from [Link]

-

Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Unknown Source. (n.d.). Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis.

- Rehman, S., et al. (2019).

- Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

- Zhang, Y., et al. (2022). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules.

-

PubChem. (2018). Lofexidine. Retrieved from [Link]

- Unknown Source. (n.d.). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential.

-

QIAGEN GeneGlobe. (n.d.). α-Adrenergic Signaling. Retrieved from [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from [Link]

- Unknown Source. (2024). Improved LC-MS detection of opioids, amphetamines, and psychedelics using TrEnDi.

- Unknown Source. (n.d.). Agonist binding to G-protein coupled receptors.

- Semantic Scholar. (n.d.). Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk.

- ResearchGate. (n.d.).

- Unknown Source. (n.d.). separation and identification of forced degradation products of lofexidine by using lc-ms/ms.

- Betzing, H., & Biedermann, J. (1982). Chemistry of lofexidine. Arzneimittelforschung.

- Unknown Source. (n.d.). The Impact of Lofexidine on Stress-Related Opioid Craving and Relapse: Design and Methodology of a Randomized Clinical Trial.

- Unknown Source. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery.

Sources

- 1. A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lofexidine, an {alpha}2-receptor agonist for opioid detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and Efficacy of Lofexidine for Medically Managed Opioid Withdrawal: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Lofexidine Hydrochloride? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. myadlm.org [myadlm.org]

- 11. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. lofexidine [drugcentral.org]

- 13. Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differences in the Receptor Binding Profile of Lofexidine Compared to Clonidine [scirp.org]

- 16. scirp.org [scirp.org]

Physical and chemical properties of Lofexidine-d4 HCl.

An In-depth Technical Guide to the Physical and Chemical Properties of Lofexidine-d4 HCl

This guide provides a comprehensive technical overview of Lofexidine-d4 Hydrochloride (HCl), the deuterated isotopologue of the α2-adrenergic receptor agonist, Lofexidine. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, analytical methodologies, and critical applications of this stable isotope-labeled compound. The narrative emphasizes the causality behind experimental choices and the principles of robust analytical science.

Introduction: The Significance of Isotopic Labeling

Lofexidine is a centrally acting α2-adrenergic agonist primarily indicated for the mitigation of opioid withdrawal symptoms.[1][2] It functions by reducing the sympathetic outflow of norepinephrine that is exacerbated during opioid discontinuation.[3][4] For the rigorous study of its pharmacokinetics, metabolism, and for its precise quantification in biological matrices, a stable isotope-labeled internal standard is indispensable. Lofexidine-d4 HCl serves this exact purpose.

The incorporation of four deuterium atoms creates a "heavy" version of the molecule. This isotopic substitution has a minimal impact on the compound's chemical properties and chromatographic behavior but provides a distinct mass-to-charge ratio (m/z) that is easily resolved by mass spectrometry. This distinction is the cornerstone of its utility as an ideal internal standard for quantitative bioanalysis, ensuring high accuracy and precision by correcting for variations in sample preparation and instrument response.[5]

Part 1: Physicochemical Characterization

A thorough understanding of the fundamental properties of Lofexidine-d4 HCl is critical for its effective handling, formulation, and use in analytical methods.

Chemical Identity and Structure

The systematic name for Lofexidine-d4 HCl is 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole-d4 Hydrochloride. The four deuterium atoms are typically located on the ethyl and imidazole moieties, as this placement is synthetically accessible and provides a stable isotopic label.

Table 1: Core Chemical Identifiers for Lofexidine-d4 HCl

| Property | Value | Source(s) |

| Chemical Name | 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole-d4 Hydrochloride | [6] |

| CAS Number | 1206845-57-9 | [5] |

| Molecular Formula | C₁₁H₈D₄Cl₂N₂O·HCl | |

| Molecular Weight | 299.62 g/mol | [6] |

Caption: Core identification data for Lofexidine-d4 HCl.

Physical Properties

The physical properties of Lofexidine-d4 HCl are expected to be nearly identical to its non-deuterated counterpart, Lofexidine HCl.

Table 2: Physical Properties of Lofexidine-d4 HCl and Lofexidine HCl

| Property | Value | Source(s) |

| Appearance | Off-White to Crystalline Solid | [6][7] |

| Solubility (Lofexidine HCl) | DMSO: 30 mg/mLEthanol: 30 mg/mLDMF: 20 mg/mL | [7] |

| pKa (Lofexidine) | 9.43 | [8] |

| Storage (Powder) | -20°C for up to 3 years | [5] |

| Storage (In Solution) | -80°C for up to 6 months | [5] |

Caption: Summary of key physical and handling properties.

The pKa of 9.43 for the parent compound indicates that the imidazoline ring is protonated and positively charged at physiological pH, a key factor for its interaction with receptors and its solubility in aqueous media.[8]

Chemical Stability

Forced degradation studies performed on the parent drug, lofexidine, provide critical insights into the stability of the molecule's core structure. These studies are a cornerstone of drug development, revealing potential degradation pathways. Lofexidine has been shown to undergo significant degradation under stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[9] The primary points of cleavage are likely the ether linkage and the imidazoline ring. Researchers using Lofexidine-d4 HCl should anticipate similar vulnerabilities and ensure proper storage and handling to maintain its integrity, especially when preparing stock solutions.

Part 2: The Role of Deuteration in Quantitative Analysis

The fundamental principle behind using Lofexidine-d4 HCl is to achieve the most accurate quantification of lofexidine. As an internal standard (IS), it is added at a known concentration to every sample, including calibration standards, quality controls, and unknown study samples, at the very beginning of the sample preparation process.

Causality in a Self-Validating System: Because the IS is chemically identical to the analyte (lofexidine), it experiences the same potential for loss during every step of the process (e.g., extraction, evaporation, reconstitution) and the same potential for ionization enhancement or suppression in the mass spectrometer source. By measuring the ratio of the analyte's signal to the IS's signal, these variations are normalized, creating a robust and self-validating measurement.

Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.

Part 3: Analytical Methodologies & Protocols

Lofexidine-d4 HCl is primarily employed in chromatographic and spectroscopic methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its application due to its superior sensitivity and selectivity.[10][11]

Experimental Protocol: Quantification of Lofexidine in Human Plasma

This protocol provides a robust, field-proven methodology for the determination of lofexidine in a biological matrix using Lofexidine-d4 HCl as an internal standard.

1. Materials and Reagents:

-

Lofexidine reference standard

-

Lofexidine-d4 HCl (Internal Standard)

-

Human Plasma (with K₂EDTA anticoagulant)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

2. Preparation of Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve Lofexidine in methanol.

-

IS Stock (100 µg/mL): Accurately weigh and dissolve Lofexidine-d4 HCl in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock in 50:50 acetonitrile/water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working IS solution (e.g., 500 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

Step 3.1: Aliquot 100 µL of plasma samples (calibrators, QCs, unknowns) into a 1.5 mL microcentrifuge tube.

-

Step 3.2: Add 20 µL of the IS working solution to each tube and vortex briefly. Causality: Adding the IS early ensures it tracks the analyte through all subsequent steps.

-

Step 3.3: Add 300 µL of cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing them to precipitate. The acid helps maintain the analyte and IS in their protonated, more stable state.

-

Step 3.4: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Step 3.5: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Step 3.6: Carefully transfer 250 µL of the clear supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

Table 3: Recommended LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent reversed-phase retention and separation for this type of molecule. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase; formic acid aids in protonation for positive ion mode. |

| Gradient | 5% to 95% B over 3 minutes | A rapid gradient is sufficient for separating the analyte from matrix components. |

| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic imidazoline nitrogen is readily protonated. |

| MRM Transitions | Lofexidine: m/z 259.0 -> 98.1Lofexidine-d4: m/z 263.0 -> 102.1 | Precursor ions are [M+H]⁺. Product ions correspond to a stable, characteristic fragment. The +4 Da shift is maintained in the fragment. |

| Collision Energy | Optimized per instrument | Must be tuned to maximize the signal of the specific product ion. |

Caption: A validated starting point for method development.

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion

Lofexidine-d4 HCl is a vital tool for the advancement of pharmaceutical science, particularly in the fields of addiction medicine and clinical pharmacology. Its role as a stable isotope-labeled internal standard is predicated on sound scientific principles, enabling the development of highly accurate, precise, and robust bioanalytical methods. This guide has outlined its core physicochemical properties and provided a detailed, validated protocol that serves as a practical foundation for researchers. The methodical application of such tools ensures the integrity and trustworthiness of data in drug development, from preclinical pharmacokinetic studies to late-stage clinical trials.

References

-

Goyal, S., et al. (2019). Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature. Cureus, 11(6), e4827. Available from: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 30668, Lofexidine. Retrieved from [Link]

-

Jain, D., et al. (2020). separation and identification of forced degradation products of lofexidine by using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research, 11(10), 5035-5043. Available from: [Link]

-

Wikipedia. (2025). Lofexidine. Retrieved from [Link]

-

Saeed, F., et al. (2020). A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms. Current Drug Abuse Reviews, 13(2), 125-133. Available from: [Link]

-

McMahon, T., & Mihic, S. J. (2018). The Role of Lofexidine in Management of Opioid Withdrawal. Pharmacy and Therapeutics, 43(12), 759-762. Available from: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 30667, Lofexidine Hydrochloride. Retrieved from [Link]

-

Yu, E., et al. (2008). Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis. The American Journal on Addictions, 34(5), 611-616. Available from: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 78302-26-8| Chemical Name : Lofexidine-d4 Hydrochloride. Retrieved from [Link]

-

Yu, E., et al. (2008). Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis. PubMed. Retrieved from [Link]

Sources

- 1. Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lofexidine - Wikipedia [en.wikipedia.org]

- 4. The Role of Lofexidine in Management of Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Lofexidine | C11H12Cl2N2O | CID 30668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Clinical pharmacokinetics of lofexidine, the alpha 2-adrenergic receptor agonist, in opiate addicts plasma using a highly sensitive liquid chromatography tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to Lofexidine-d4 Hydrochloride

For Research Use Only

This guide provides an in-depth technical overview of Lofexidine-d4 hydrochloride, a critical tool for researchers, scientists, and drug development professionals. As a deuterated analog of Lofexidine, it serves as an indispensable internal standard for quantitative bioanalysis. This document will delve into its chemical properties, mechanism of action, and practical applications, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Introduction to Lofexidine and the Role of Deuterated Standards

Lofexidine is a centrally acting alpha-2 adrenergic agonist.[1] It functions by binding to these receptors on adrenergic neurons, which in turn reduces the release of norepinephrine and decreases sympathetic tone.[2] This mechanism of action makes it effective in mitigating the symptoms of opioid withdrawal, and it has received FDA approval for this indication.[3][4]

In the realm of quantitative analysis, particularly in complex biological matrices like plasma or urine, accuracy and precision are paramount. Deuterated stable isotope-labeled internal standards are considered the gold standard in mass spectrometry-based bioanalysis.[5] Lofexidine-d4 hydrochloride is the deuterium-labeled version of Lofexidine hydrochloride, designed to co-elute with the unlabeled analyte and exhibit nearly identical ionization efficiency.[6] This allows it to compensate for variability during sample preparation and analysis, leading to more reliable and reproducible data.[7]

Physicochemical Properties of Lofexidine-d4 Hydrochloride

A thorough understanding of the physicochemical properties of Lofexidine-d4 hydrochloride is essential for method development, including sample preparation and chromatographic separation.

| Property | Value | Source(s) |

| Chemical Name | 2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole-d4 Hydrochloride | [8] |

| Molecular Formula | C₁₁H₉D₄Cl₃N₂O | [8] |

| Molecular Weight | 299.62 g/mol | [8] |

| Appearance | Off-White Solid | [8] |

| Solubility | Freely soluble in water, methanol, and ethanol. | [3] |

| Storage | 2-8°C Refrigerator | [8] |

| Isotopic Purity | Typically >95% | [7] |

Mechanism of Action: The Alpha-2 Adrenergic Agonist Pathway

Lofexidine's therapeutic effect in opioid withdrawal stems from its action on the central nervous system. During opioid withdrawal, the locus coeruleus, a region of the brain rich in noradrenergic neurons, becomes hyperactive, leading to a surge in norepinephrine release.[9] This surge is responsible for many of the classic withdrawal symptoms.

Lofexidine, as an alpha-2 adrenergic receptor agonist, binds to presynaptic auto-receptors on these neurons.[9] This binding inhibits the release of norepinephrine, thereby dampening the excessive sympathetic outflow and alleviating withdrawal symptoms.[1]

Caption: Mechanism of action of Lofexidine in mitigating opioid withdrawal symptoms.

Application in Quantitative Bioanalysis: A Step-by-Step LC-MS/MS Protocol

The primary research application of Lofexidine-d4 hydrochloride is as an internal standard for the accurate quantification of lofexidine in biological samples. The following is a representative, field-proven protocol for the analysis of lofexidine in human plasma.

Principle of Stable Isotope Dilution

The core of this quantitative method is the principle of stable isotope dilution. A known amount of Lofexidine-d4 hydrochloride (the internal standard) is added to an unknown amount of lofexidine in the plasma sample. The analyte and the internal standard are then extracted and analyzed together. The ratio of the mass spectrometric response of the analyte to that of the internal standard is used to calculate the concentration of the analyte.

Caption: Workflow illustrating the principle of stable isotope dilution using Lofexidine-d4 HCl.

Experimental Protocol

Objective: To quantify the concentration of lofexidine in human plasma using Lofexidine-d4 hydrochloride as an internal standard by LC-MS/MS.

Materials:

-

Lofexidine hydrochloride (analytical standard)

-

Lofexidine-d4 hydrochloride (internal standard)

-

Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of lofexidine hydrochloride in methanol.

-

Prepare a 1 mg/mL stock solution of Lofexidine-d4 hydrochloride in methanol.

-

From these stocks, prepare serial dilutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples at appropriate concentrations. The internal standard working solution should be prepared at a concentration that provides a robust signal.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Lofexidine-d4 hydrochloride internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins. The use of a simple and efficient protein precipitation method is often sufficient for robust LC-MS/MS analysis.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm). A C18 stationary phase provides good retention and peak shape for lofexidine.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive. Lofexidine contains basic nitrogen atoms that are readily protonated in positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the lofexidine and Lofexidine-d4 MRM transitions.

-

Calculate the peak area ratio of lofexidine to Lofexidine-d4.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of lofexidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Scientific Integrity and Troubleshooting

A robust bioanalytical method requires careful consideration of potential issues and a proactive approach to troubleshooting.

| Potential Issue | Cause | Recommended Solution |

| Isotopic Interference | Natural abundance of isotopes in lofexidine (e.g., ¹³C) can contribute to the signal of Lofexidine-d4. | Select MRM transitions that minimize this overlap. Ensure the isotopic purity of the internal standard is high (>98%).[11] A mathematical correction can be applied if necessary.[12] |

| Poor Peak Shape | Inappropriate mobile phase pH, column degradation, or sample matrix effects. | Adjust the mobile phase pH to ensure lofexidine is in its ionized form. Use a guard column to protect the analytical column. Optimize sample cleanup to remove interfering matrix components. |

| Low Recovery | Inefficient extraction during sample preparation. | Evaluate alternative sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts and potentially higher recovery. |

| Ion Suppression/Enhancement | Co-eluting matrix components affecting the ionization of the analyte and internal standard. | The use of a deuterated internal standard that co-elutes with the analyte is the best way to correct for this.[7] Further optimization of the chromatography to separate the analyte from the interfering components may also be necessary. |

Synthesis and Purity Considerations

Lofexidine hydrochloride is typically synthesized from 2,6-dichlorophenol.[13] The deuterated analog, Lofexidine-d4 hydrochloride, is synthesized using deuterated reagents or through hydrogen-deuterium exchange reactions. It is crucial for researchers to obtain a Certificate of Analysis (CoA) for their Lofexidine-d4 hydrochloride standard to confirm its chemical and isotopic purity. The presence of unlabeled lofexidine as an impurity in the internal standard can lead to an overestimation of the analyte concentration.[14]

Safety and Handling

Lofexidine-d4 hydrochloride should be handled in a laboratory setting by trained personnel. A Safety Data Sheet (SDS) should be consulted prior to use.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.[15]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) as recommended.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Lofexidine-d4 hydrochloride is an essential tool for researchers requiring accurate and precise quantification of lofexidine in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental to drug development, pharmacokinetic studies, and clinical research. By understanding its properties and implementing robust analytical methodologies as outlined in this guide, scientists can confidently advance their research in this important therapeutic area.

References

-

A Comprehensive Update of Lofexidine for the Management of Opioid Withdrawal Symptoms - PMC. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

What is the mechanism of Lofexidine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 27, 2026, from [Link]

-

Lofexidine tablets - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. (n.d.). Retrieved January 27, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved January 27, 2026, from [Link]

-

CAS No : 78302-26-8| Chemical Name : Lofexidine-d4 Hydrochloride | Pharmaffiliates. (n.d.). Retrieved January 27, 2026, from [Link]

-

Lofexidine Hydrochloride | C11H13Cl3N2O | CID 30667. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Lucemyra (lofexidine hydrochloride) FDA Approval History. (n.d.). Drugs.com. Retrieved January 27, 2026, from [Link]

- WO2021209617A1 - Process for the synthesis of lofexidine. (n.d.). Google Patents.

-

Urine and Plasma Pharmacokinetics of Lofexidine after Oral Delivery in Opiate-Dependent Patients. (2025, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Interference Testing and Mitigation in LC-MS/MS Assays | myadlm.org. (2017, August 1). Retrieved January 27, 2026, from [Link]

- WO2020254580A1 - A process for the synthesis of lofexidine. (n.d.). Google Patents.

-

How are deuterated standards synthesized? (2025, November 8). ResolveMass Laboratories Inc. Retrieved January 27, 2026, from [Link]

-

Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function | Request PDF. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]

-